Methyl 4-(2,3-dichlorophenyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-(2,3-dichlorophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-18-14(17)10-7-5-9(6-8-10)11-3-2-4-12(15)13(11)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELZPBXCCGGUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-Bromobenzoic Acid
The synthesis begins with the esterification of 4-bromobenzoic acid to methyl 4-bromobenzoate. In a typical procedure, 4-bromobenzoic acid is dissolved in methanol under sulfuric acid catalysis (5–10 mol%), refluxed for 6–8 hours, and purified via aqueous workup to yield the ester in >95% purity. This step ensures the carboxylic acid is protected, enhancing reactivity in subsequent coupling reactions.
Suzuki-Miyaura Coupling with 2,3-Dichlorophenylboronic Acid
Methyl 4-bromobenzoate undergoes palladium-catalyzed cross-coupling with 2,3-dichlorophenylboronic acid. A mixture of Pd(dppf)Cl₂ (3–5 mol%), sodium carbonate (3:1 molar ratio to substrate), and a solvent system of tetrahydrofuran (THF)/water (4:1 mass ratio) is heated to 110°C for 4–6 hours. This method achieves yields of 85–92%, with the Pd(dppf)Cl₂ catalyst enabling efficient transmetalation and reductive elimination.
Key Data:
Negishi Coupling with Arylzinc Reagents
Preparation of 2,3-Dichlorophenylzinc Bromide
2,3-Dichlorophenylzinc bromide is synthesized via transmetalation of 2,3-dichloroiodobenzene with zinc dust in THF under inert conditions. This reagent is critical for the subsequent coupling step.
Palladium/Nickel-Catalyzed Coupling
Methyl 4-bromobenzoate reacts with 2,3-dichlorophenylzinc bromide in the presence of Pd(PPh₃)₄ (5 mol%) or NiCl₂ (3 mol%) with triphenylphosphine ligands. The reaction proceeds in THF at 67–110°C for 12–72 hours, yielding 50–82% of the target compound. Nickel catalysts, though slower, reduce costs for industrial-scale synthesis.
Key Data:
Friedel-Crafts Acylation and Subsequent Esterification
Acylation of Dichlorobenzene
Benzene derivatives are acylated using 4-(chlorocarbonyl)benzoic acid chloride in the presence of AlCl₃. However, regioselectivity challenges arise due to the electron-withdrawing effects of chlorine, limiting yields to 40–55%.
Esterification of the Acylated Product
The resulting 4-(2,3-dichlorophenyl)benzoic acid is esterified with methanol and H₂SO₄, analogous to Method 1.1. This two-step approach is less favored due to lower overall efficiency compared to cross-coupling methods.
Ullmann-Type Coupling with Copper Catalysts
Coupling of Methyl 4-Iodobenzoate
Methyl 4-iodobenzoate reacts with 2,3-dichlorophenylboronic acid under CuI (10 mol%) and 1,10-phenanthroline in DMF at 120°C. While cost-effective, prolonged reaction times (24–48 hours) and moderate yields (60–70%) limit its utility.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | High yield, mild conditions | Costly palladium catalysts | 85–92% |
| Negishi Coupling | Scalable with nickel variants | Long reaction times | 50–82% |
| Friedel-Crafts | Simple reagents | Poor regioselectivity | 40–55% |
| Ullmann-Type | Low catalyst cost | Moderate yields | 60–70% |
Optimization Strategies
Catalyst Selection
Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Suzuki reactions due to superior stability and turnover numbers. For Negishi couplings, nickel catalysts reduce costs but require stringent anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,3-dichlorophenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Pharmacologically Active Compounds
Methyl 4-(2,3-dichlorophenyl)benzoate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further chemical transformations allows for the development of new drugs with enhanced efficacy and specificity. For instance, the compound has been explored in the synthesis of antimicrobial agents due to its structural similarities to known antibiotic scaffolds.
1.2 Antimicrobial Properties
Research has indicated that this compound exhibits promising antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus, which are significant pathogens responsible for various infections . The minimum inhibitory concentration (MIC) values suggest that modifications to the compound can enhance its antimicrobial properties significantly.
Biological Interaction Studies
2.1 Enzyme Inhibition
The compound's interactions with biological macromolecules, particularly enzymes and receptors, have been a focus of research. Interaction studies reveal that this compound can modulate enzyme activity, which may lead to therapeutic effects in disease models. This aspect is crucial for drug design, as understanding binding affinities can help optimize compounds for better efficacy .
2.2 Structure-Activity Relationship (SAR) Studies
SAR studies have demonstrated that the presence of electron-withdrawing groups like dichloro substituents significantly influences the biological activity of related compounds. By comparing this compound with structurally similar compounds, researchers can identify key modifications that enhance or reduce biological activity .
Agrochemical Applications
This compound has potential applications in agriculture as a pesticide or herbicide precursor. Its chemical properties enable it to act against specific pests while minimizing harm to non-target organisms. The compound's effectiveness in controlling agricultural pests can be attributed to its ability to disrupt biological processes in target species.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of this compound revealed that modifications to the dichloro group significantly influenced antimicrobial potency against Gram-positive bacteria. The study highlighted that compounds with additional electron-withdrawing groups exhibited lower MIC values, indicating enhanced activity .
Case Study 2: Enzyme Interaction
Research focusing on enzyme inhibition demonstrated that this compound could effectively inhibit bacterial RNA polymerase activity. This inhibition was linked to structural features that allow for effective binding to the enzyme's active site .
Mechanism of Action
The mechanism of action of Methyl 4-(2,3-dichlorophenyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural and pharmacological differences between Methyl 4-(2,3-dichlorophenyl)benzoate and analogous compounds identified in the evidence:
Key Observations
Structural Variations :
- Clevidipine Butyrate incorporates a 1,4-dihydropyridine core, which is critical for its calcium channel-blocking activity. In contrast, this compound lacks this heterocyclic system, likely limiting its cardiovascular effects .
- Aripiprazole Lauroxil includes a piperazinyl group attached to the dichlorophenyl moiety, enabling dopamine receptor modulation. The absence of such nitrogen-containing groups in the target compound may reduce CNS activity .
- (2-Benzoyl-4-methylphenyl) benzoate shares the benzoate ester functionality but differs in substituents (benzoyl and methyl groups vs. dichlorophenyl), leading to distinct physicochemical profiles .
Physicochemical Properties :
- The dichlorophenyl group in this compound increases molecular weight and lipophilicity compared to simpler benzoates. However, its logP value is likely lower than that of (2-benzoyl-4-methylphenyl) benzoate (logP = 4.45), which has additional hydrophobic substituents .
- Clevidipine Butyrate’s higher molecular weight (456.32 g/mol) and polar dihydropyridine ring enhance water solubility compared to the target compound .
For example, Clevidipine’s antihypertensive action relies on its dihydropyridine core, whereas Aripiprazole Lauroxil’s antipsychotic effects stem from its dopamine receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
